molecular formula C12H7ClF3NO B1450908 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol CAS No. 161949-56-0

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol

Cat. No.: B1450908
CAS No.: 161949-56-0
M. Wt: 273.64 g/mol
InChI Key: YGDVTBZQPRZRHT-UHFFFAOYSA-N
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Description

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol is a chemical compound that features a pyridine ring substituted with a chloro and trifluoromethyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with phenol

Biological Activity

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol, also known by its CAS number 161949-56-0, is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of bacterial enzymes. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H7_7ClF3_3NO, with a molecular weight of 273.64 g/mol. The compound features a pyridine ring with chloro and trifluoromethyl substitutions, along with a phenolic group which contributes to its biological activity.

The primary mechanism of action for this compound involves its interaction with bacterial phosphopantetheinyl transferase (PPTase). This enzyme is crucial for bacterial cell viability and virulence, as it facilitates the post-translational modification of carrier proteins necessary for secondary metabolism. The compound inhibits PPTase by binding to its active site, which disrupts the production of essential metabolites and ultimately hinders bacterial growth.

Antibacterial Effects

Research indicates that this compound exhibits significant antibacterial activity. In laboratory studies, it has been shown to attenuate the production of Sfp-PPTase-dependent metabolites in bacterial cells, leading to a dose-dependent inhibition of growth. Higher concentrations of the compound correlate with more pronounced antibacterial effects .

Cellular Effects

The compound's effects on various cell types have been extensively studied. It primarily localizes in the cytoplasm of bacterial cells where it exerts its inhibitory effects on PPTase. The stability and degradation profiles indicate that it remains effective under standard laboratory conditions over extended periods.

Case Studies

  • Inhibition Studies : In vitro studies demonstrated that the compound significantly reduced the growth rates of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin .
  • Dose-Response Analysis : A series of experiments were conducted to assess the dose-response relationship of the compound in animal models. Results showed that as the dosage increased, there was a corresponding increase in antibacterial efficacy, confirming its potential as a therapeutic agent against bacterial infections.

Data Tables

Parameter Value
Molecular FormulaC12_{12}H7_7ClF3_3NO
Molecular Weight273.64 g/mol
Target EnzymePhosphopantetheinyl transferase
MIC against Staphylococcus aureus3.12 µg/mL
MIC against Escherichia coli12.5 µg/mL

Scientific Research Applications

Biochemical Properties

The compound exhibits significant interactions with bacterial enzymes, particularly phosphopantetheinyl transferase (PPTase), which is crucial for bacterial cell viability. Its ability to inhibit this enzyme has made it a subject of interest for antibacterial research.

Antibacterial Applications

Research has demonstrated that this compound possesses notable antibacterial activity against various strains of bacteria.

Efficacy Against Bacterial Strains

The Minimum Inhibitory Concentration (MIC) values for 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol against specific bacterial strains are as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus3.12
Escherichia coli12.5

These values indicate that the compound is particularly effective against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by this pathogen .

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with phenol under specific reaction conditions. This synthetic route is crucial for producing the compound in sufficient quantities for research and potential therapeutic applications .

Case Studies and Research Findings

Several studies have documented the biological activity and potential applications of this compound:

Study on Antibacterial Activity

In a laboratory setting, this compound was tested against multiple bacterial strains. The results indicated a dose-dependent inhibition of growth, with higher concentrations leading to more pronounced antibacterial effects. This study supports the notion that the compound could serve as a lead compound for developing new antibiotics .

Inhibition of Enzyme Activity

Another study focused on the inhibition of PPTase by this compound, demonstrating that it effectively reduced enzyme activity in vitro. The findings suggest that targeting PPTase could be a viable strategy for developing new antibacterial agents .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The phenol group activates the aromatic ring toward electrophilic substitution. Key reactions include:

Reaction TypeConditions & ReagentsMajor ProductYieldMechanism Insights
Nitration HNO₃/H₂SO₄, 0–5°C2-Nitro-4-[3-Cl-5-CF₃-pyridyl]phenol72% Nitronium ion attack at ortho position
Sulfonation H₂SO₄ (fuming), 50°C2-Sulfo-4-[3-Cl-5-CF₃-pyridyl]phenol65% Reversible reaction favoring para-sulfonation
  • The trifluoromethyl group on the pyridine ring exerts a strong electron-withdrawing effect, directing electrophiles to the phenol's ortho position .

  • Kinetic isotope effect (KIE) studies (KIE = 1.8) suggest a concerted metalation-deprotonation mechanism in Pd-catalyzed reactions .

Oxidation Reactions

The phenol group undergoes oxidation under controlled conditions:

Oxidizing AgentConditionsProductNotes
KMnO₄ Acidic aqueous solution4-[3-Cl-5-CF₃-pyridyl]-1,2-benzoquinoneRequires excess oxidizer
CrO₃ Acetic acid, 100°CPolymerized quinone derivativesSide reactions dominate at high T
  • Oxidation pathways are influenced by steric hindrance from the pyridine substituent .

Nucleophilic Substitution

The chloro group on the pyridine ring participates in substitution reactions:

NucleophileConditionsProductYield
Piperazine DMF, K₂CO₃, 120°C4-[3-(Piperazinyl)-5-CF₃-pyridyl]phenol58%
Ammonia NH₃/EtOH, 80°C, sealed tube4-[3-Amino-5-CF₃-pyridyl]phenol41%
  • The chloro group’s reactivity is enhanced by the electron-withdrawing trifluoromethyl group, facilitating SNAr mechanisms .

Cross-Coupling Reactions

The phenol and pyridine moieties enable catalytic coupling:

Reaction TypeCatalyst SystemProductApplication
Ullmann Coupling CuI, 1,10-phenanthrolineBiaryl ether derivativesPolymer precursors
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃4-[3-Cl-5-CF₃-pyridyl]phenyl boronateDrug intermediates
  • Palladium-mediated C–H functionalization occurs preferentially at the phenol’s ortho position due to pyridine-directed cyclopalladation .

Functionalization via C–H Activation

Directed by the pyridine ring, selective C–H bond activation occurs:

ReactionConditionsProductKey Observation
Chlorination NCS, Pd(OAc)₂, EtOAc, 110°CDichlorinated pyridine-phenol adductKIE = 1.8 supports CMD mechanism
Arylation ArB(OH)₂, RhCp*Cl₂, B₂pin₂Polyaryl hybrid structuresRequires stoichiometric oxidant
  • A proposed Pd(II)/Pd(IV) catalytic cycle involves oxidative addition of N-chlorosuccinimide (NCS) to form a Pd(IV) intermediate, followed by reductive elimination .

Acid-Base Reactions

The phenol’s hydroxyl group participates in proton transfer:

BaseSolventpKaApplication
NaHCO₃ H₂O/THF9.2 Selective deprotonation for O-alkylation
NaOH EthanolSalt formation for solubility enhancement

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO/c13-10-5-8(12(14,15)16)6-17-11(10)7-1-3-9(18)4-2-7/h1-6,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDVTBZQPRZRHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=N2)C(F)(F)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 10.0 g (34.8 mmol) of 3-chloro-2-(4-methoxyphenyl)-5-trifluoromethylpyridine in 50 ml of 47% strength hydrobromic acid was heated at reflux temperatures for two hours. After cooling, the reaction mixture was diluted with 200 ml of water. After cooling for a few hours, the resulting crystals were separated off, washed with water and dried under reduced pressure. Yield: 8.0 g (84%) of colorless crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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